Thiethazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiethazone is a chemical compound with the molecular formula C₁₁H₁₅N₅OS. It is a heterocyclic compound containing sulfur and nitrogen atoms in its structure. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiethazone can be synthesized through various methods. One common approach involves the reaction of appropriate aldehydes or ketones with hydrazides in organic solvents . Another method includes the use of phosphorus pentasulfide and triethylamine in chloroform to yield thiazole derivatives . Additionally, a copper-catalyzed condensation of oximes, anhydrides, and potassium thiocyanate provides thiazoles under mild reaction conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as employing ionic liquids and environmentally friendly reagents, is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Thiethazone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The thiazole ring in this compound is particularly reactive due to its aromaticity and the presence of sulfur and nitrogen atoms .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
Thiethazone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of thiethazone involves its interaction with molecular targets and pathways within biological systems. This compound can activate or inhibit specific enzymes and receptors, leading to various physiological effects. For example, some derivatives of this compound act as inhibitors of bacterial enzymes, disrupting essential metabolic processes and leading to antimicrobial effects .
Comparison with Similar Compounds
Thiethazone can be compared with other thiazole derivatives, such as:
Thiazole: A simpler heterocyclic compound with similar reactivity and applications.
Phenothiazine: Known for its use in antipsychotic medications and as an insecticide.
Thiazolidinedione: Used as antidiabetic agents, acting on peroxisome proliferator-activated receptors.
This compound is unique due to its specific structure and the diverse range of applications it offers, from medicinal chemistry to industrial uses.
Properties
CAS No. |
122-41-8 |
---|---|
Molecular Formula |
C11H15N5OS |
Molecular Weight |
265.34 g/mol |
IUPAC Name |
1-[4-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl]-3-ethylurea |
InChI |
InChI=1S/C11H15N5OS/c1-2-13-11(17)15-9-5-3-8(4-6-9)7-14-16-10(12)18/h3-7H,2H2,1H3,(H3,12,16,18)(H2,13,15,17)/b14-7+ |
InChI Key |
WZYAYAIEPXKVAN-VGOFMYFVSA-N |
Isomeric SMILES |
CCNC(=O)NC1=CC=C(C=C1)/C=N/NC(=S)N |
Canonical SMILES |
CCNC(=O)NC1=CC=C(C=C1)C=NNC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.